molecular formula C25H38O6 B147004 6'-Hydroxymethyl Simvastatin CAS No. 128241-03-2

6'-Hydroxymethyl Simvastatin

Número de catálogo: B147004
Número CAS: 128241-03-2
Peso molecular: 434.6 g/mol
Clave InChI: ATPFRGQBOVFFQM-HGQWONQESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6’-Hydroxymethyl Simvastatin is a derivative of Simvastatin, a widely used lipid-lowering agent belonging to the statin class of medications. Statins are known for their ability to inhibit the enzyme 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase, which plays a crucial role in the biosynthesis of cholesterol. The modification at the 6’ position with a hydroxymethyl group enhances the pharmacokinetic and pharmacodynamic properties of the compound, making it a subject of interest in pharmaceutical research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6’-Hydroxymethyl Simvastatin typically involves the hydroxylation of Simvastatin. One common method is the use of biocatalysis, where enzymes such as cytochrome P450 are employed to introduce the hydroxymethyl group at the 6’ position. This method is advantageous due to its high selectivity and mild reaction conditions .

Industrial Production Methods: Industrial production of 6’-Hydroxymethyl Simvastatin can be achieved through fermentation processes using genetically engineered strains of Aspergillus terreus. These strains are modified to produce the desired hydroxymethyl derivative directly during fermentation. This method is efficient and scalable, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: 6’-Hydroxymethyl Simvastatin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Aplicaciones Científicas De Investigación

Pharmacological Properties

6'-HMS exhibits enhanced pharmacological properties compared to its parent compound, Simvastatin. The presence of the hydroxymethyl group at the 6' position potentially improves its efficacy and metabolic profile. The compound retains the ability to inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis, thereby effectively reducing low-density lipoprotein (LDL) cholesterol levels. Additionally, it may influence high-density lipoprotein (HDL) cholesterol levels and exhibit anti-inflammatory properties, making it a candidate for broader therapeutic applications beyond lipid management.

Cardiovascular Health

The primary application of 6'-HMS is in the treatment of hyperlipidemia and related cardiovascular diseases. Its enhanced pharmacokinetic properties may provide advantages over standard Simvastatin formulations in terms of dosage flexibility and reduced side effects. Clinical studies have indicated that 6'-HMS can effectively lower total cholesterol, LDL-C, and triglycerides while increasing HDL-C levels .

Potential Anti-Inflammatory Effects

Emerging research suggests that 6'-HMS may possess anti-inflammatory properties. This could make it beneficial in treating conditions characterized by chronic inflammation, such as metabolic syndrome and possibly other inflammatory diseases. Studies are ongoing to explore these potential applications further.

Case Studies and Research Findings

Several studies have investigated the pharmacokinetics and clinical implications of 6'-HMS:

Mecanismo De Acción

6’-Hydroxymethyl Simvastatin exerts its effects by inhibiting the enzyme 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase. This inhibition prevents the conversion of 3-hydroxy-3-methyl-glutaryl-coenzyme A to mevalonic acid, a key step in the biosynthesis of cholesterol. The reduction in cholesterol synthesis leads to decreased levels of low-density lipoprotein cholesterol in the blood. Additionally, the hydroxymethyl group enhances the compound’s binding affinity to the enzyme, increasing its potency .

Comparación Con Compuestos Similares

Uniqueness: 6’-Hydroxymethyl Simvastatin is unique due to the presence of the hydroxymethyl group at the 6’ position, which enhances its pharmacokinetic and pharmacodynamic properties. This modification improves the compound’s bioavailability and potency compared to its parent compound, Simvastatin .

Actividad Biológica

6'-Hydroxymethyl Simvastatin (HMS) is a derivative of Simvastatin, a well-known statin used primarily for lowering cholesterol levels. This compound has garnered attention for its enhanced pharmacokinetic and pharmacodynamic properties, making it a significant subject of research in pharmacology and biochemistry. This article delves into the biological activity of HMS, exploring its mechanism of action, biochemical pathways, and potential therapeutic applications.

Overview of this compound

Chemical Structure and Properties:
this compound is characterized by the addition of a hydroxymethyl group at the 6' position of the Simvastatin molecule. This modification influences its interaction with biological targets and enhances its efficacy as a lipid-lowering agent.

Mechanism of Action:
HMS primarily targets the enzyme 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase (HMG-CoA reductase) , which is crucial in cholesterol biosynthesis. As a prodrug, HMS requires metabolic activation to exert its effects, being converted to simvastatin acid in the body. This active form inhibits HMG-CoA reductase, leading to decreased levels of low-density lipoprotein (LDL) cholesterol and triglycerides in the bloodstream .

Pharmacokinetics

The pharmacokinetics of HMS involves absorption, distribution, metabolism, and excretion (ADME). After administration, HMS undergoes hydrolysis to form simvastatin acid, which is then metabolized by cytochrome P450 enzymes (CYP3A4/5) into various metabolites, including HMS itself. The concentration and activity of HMS can vary significantly due to genetic polymorphisms affecting drug metabolism .

Cellular and Molecular Mechanisms

  • Cholesterol Synthesis Inhibition:
    HMS has been shown to suppress cholesterol synthesis effectively in various cell lines, including human Hep G2 cells, with an IC50 ranging from 13.3 nM to 19.3 nM . This inhibition leads to downstream effects on cellular signaling pathways that regulate lipid metabolism.
  • Anti-inflammatory Properties:
    Studies indicate that HMS exhibits anti-inflammatory effects by reducing the proliferation of immune cells and inhibiting cytokine release (e.g., TNF-α) from macrophages . This suggests potential applications in treating inflammatory conditions related to hyperlipidemia.
  • Impact on Apoptosis:
    HMS has been associated with the activation of apoptotic pathways in certain cell types. In vitro studies demonstrated that statins can induce apoptosis in parasitic organisms like Schistosoma mansoni through HMG-CoA reductase inhibition .

Table 1: Biological Activity of this compound

Study Cell Line/Model IC50 (nM) Biological Effect
Study 1Hep G215.6Cholesterol synthesis inhibition
Study 2Rat H4II E13.3Cholesterol synthesis inhibition
Study 3Mouse L-M19.3Cholesterol synthesis inhibition
Study 4S. mansoni<0.05Induction of apoptosis

Case Study: Statin Effects on Schistosomiasis

A significant study demonstrated that statins, including HMS, exhibit concentration- and time-dependent killing effects on both immature and adult stages of S. mansoni. The lethality was blocked by excess mevalonate, confirming the role of HMG-CoA reductase inhibition in this process . This finding opens avenues for developing new treatments for schistosomiasis using statins.

Propiedades

IUPAC Name

[(1S,3R,7S,8S,8aR)-3-(hydroxymethyl)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O6/c1-5-25(3,4)24(29)31-21-11-16(14-26)10-17-7-6-15(2)20(23(17)21)9-8-19-12-18(27)13-22(28)30-19/h6-7,10,15-16,18-21,23,26-27H,5,8-9,11-14H2,1-4H3/t15-,16-,18+,19+,20-,21-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPFRGQBOVFFQM-HGQWONQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6'-Hydroxymethyl Simvastatin
Reactant of Route 2
Reactant of Route 2
6'-Hydroxymethyl Simvastatin
Reactant of Route 3
6'-Hydroxymethyl Simvastatin
Reactant of Route 4
6'-Hydroxymethyl Simvastatin
Reactant of Route 5
6'-Hydroxymethyl Simvastatin
Reactant of Route 6
6'-Hydroxymethyl Simvastatin
Customer
Q & A

Q1: How is 6'-Hydroxymethyl Simvastatin produced?

A: this compound is generated through microbial conversion of Simvastatin using the bacterial strain Nocardia autotrophica subsp. canberrica ATCC 35203. [] This biotransformation process involves specific fermentation conditions to optimize the production of this compound. []

Q2: What is the structural characterization of this compound?

A: While the provided research confirms the identification of this compound through spectral data (MS and 1H NMR), it does not provide the specific molecular formula, weight, or detailed spectroscopic data. [] Further research is needed to fully elucidate these structural characteristics.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.